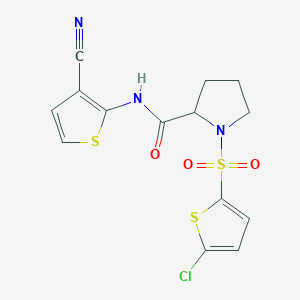

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

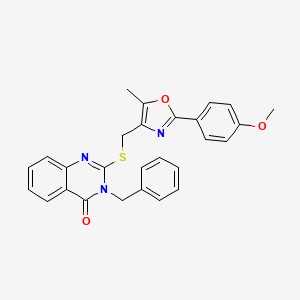

The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide is a chemical entity that likely features a benzofuran core structure with a carboxamide functional group and a 1,2,4-oxadiazole ring. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of related compounds with benzofuran and oxadiazole moieties have been explored, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related benzofuran derivatives has been reported using base-controlled cyclization of N-phenoxyamides with TIPS-EBX, which allows for the selective construction of benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives under metal-free conditions . Additionally, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides has been achieved through three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea, with NaHSO4 as a catalyst . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using spectroscopic techniques such as IR, 1H NMR, and X-ray analysis . These techniques are crucial for confirming the structure of synthesized compounds, including the presence of the benzofuran and oxadiazole rings.

Chemical Reactions Analysis

The chemical reactivity of benzofuran and oxadiazole derivatives can be inferred from the synthesis of novel compounds where these moieties are present. For instance, the synthesis of pyrazole, oxadiazole, and isoxazole derivatives bearing a benzofuran moiety has been described, indicating that the benzofuran ring can participate in various chemical reactions to yield a diverse range of compounds . Similarly, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone suggests that the oxadiazole ring can be transformed into other heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran and oxadiazole derivatives can be diverse, depending on the substituents and the overall molecular structure. The antimicrobial activities of some newly synthesized compounds with these moieties have been evaluated, demonstrating that they can exhibit significant biological activity against various Gram-positive and Gram-negative bacteria, as well as fungi . This suggests that this compound could also possess interesting biological properties.

Scientific Research Applications

Oxadiazole Derivatives in New Drug Development

Oxadiazole derivatives, particularly those containing the 1,3,4-oxadiazole moiety, have shown a wide range of pharmacological properties. They are recognized for their versatility in medicinal chemistry as surrogates of carboxylic acids, carboxamides, and esters. These compounds find applications across various domains, including as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. Their pharmacological relevance spans antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities. The 1,3,4-oxadiazole core's reactivity and ability to generate new analogues through ring-opening reactions highlight its significance in the development of new medicinal agents (Rana, Salahuddin, & Sahu, 2020).

Benzofuran Derivatives in Scientific Research

Benzofuran derivatives are extensively studied for their biological activities, offering a range of applications from drug development to material science. They are known for their anticancer, antibacterial, antioxidative, and antiviral activities. The discovery of novel benzofuran compounds with anti-hepatitis C virus activity showcases their potential as therapeutic agents. Innovative synthetic methods for benzofuran rings have also been developed, providing efficient routes for preparing complex benzofuran compounds. This highlights benzofuran's role as a valuable scaffold in natural product synthesis and its promising future in drug discovery (Miao et al., 2019).

Benzofuran as a Scaffold for Antimicrobial Agents

The structural uniqueness of benzofuran and its derivatives has been leveraged in the search for efficient antimicrobial candidates. These compounds have been recognized for their promising therapeutic potential against various microbial diseases, making them a subject of intense research in antimicrobial therapy. The evolution of benzofuran as a privileged scaffold in drug discovery, especially for antimicrobial agents, is supported by a wealth of studies demonstrating its efficacy against clinically approved targets (Hiremathad et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can interact with their targets through hydrogen bonding . The nitrogen atom of the oxadiazole moiety can form an intramolecular hydrogen bond .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been associated with various therapeutic focuses , suggesting that they may affect multiple biochemical pathways.

Result of Action

1,2,4-oxadiazole derivatives have been associated with various therapeutic effects, including anti-cancer, anti-aging, antimicrobial activities, and more .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Biochemical Analysis

Biochemical Properties

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the NF-κB signaling pathway, leading to apoptosis . Moreover, this compound can alter gene expression profiles, resulting in changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of protein-tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its hydroxylation and subsequent conjugation with sulfate or glucuronide . These metabolic processes play a crucial role in the compound’s biotransformation and elimination from the body . Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, the compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization in the mitochondria can affect cellular energy metabolism and apoptosis .

properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-8-15-12(19-16-8)7-14-13(17)11-6-9-4-2-3-5-10(9)18-11/h2-6H,7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUKNNVGKRMMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2516252.png)

![2-[(1-Benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine](/img/structure/B2516253.png)

![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2516254.png)

![[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2516255.png)

![N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516257.png)

![1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2516259.png)

![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)

![N-cyclopentyl-5-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide](/img/structure/B2516273.png)

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)